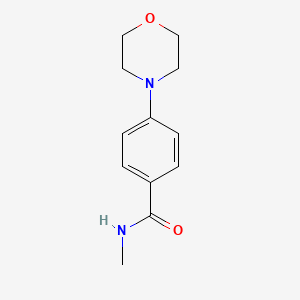

N-methyl-4-(morpholin-4-yl)benzamide

Description

Properties

IUPAC Name |

N-methyl-4-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-13-12(15)10-2-4-11(5-3-10)14-6-8-16-9-7-14/h2-5H,6-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNAYQMHFAGSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(morpholin-4-yl)benzamide typically involves the reaction of 4-(morpholin-4-yl)benzoic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(morpholin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogenated benzamide derivatives.

Scientific Research Applications

Pharmacological Applications

N-methyl-4-(morpholin-4-yl)benzamide has been investigated for its potential use as a therapeutic agent in various conditions:

- Gastrointestinal Disorders : Similar compounds have shown efficacy as gastroprokinetic agents by acting on serotonin receptors (5-HT4), enhancing gastrointestinal motility and alleviating conditions like functional dyspepsia and gastroesophageal reflux disease .

- Antiviral Activity : Research indicates that derivatives of benzamide compounds exhibit antiviral properties, particularly against filoviruses such as Ebola and Marburg. These compounds can inhibit viral entry into host cells, making them candidates for further development in antiviral therapies .

Mechanistic Studies

Understanding the mechanism of action is crucial for the development of effective therapies. This compound's interactions with biological targets can be elucidated through:

- Binding Affinity Studies : Investigations into how the compound binds to serotonin receptors or other targets can inform dosage and therapeutic strategies.

- Pharmacokinetics : Studies assessing absorption, distribution, metabolism, and excretion (ADME) are essential for determining the suitability of this compound as a drug candidate .

Synthesis and Modification

The synthesis of this compound typically involves several key steps:

- Formation of the Morpholine Ring : This may involve nucleophilic substitution reactions where morpholine is introduced to a precursor compound.

- Amide Bond Formation : The benzamide structure is established through coupling reactions using reagents like EDCI or DCC to facilitate the formation of the amide bond .

- Optimization for Biological Activity : Modifications can be made to enhance selectivity and potency against specific biological targets .

Case Study 1: Gastroprokinetic Agent Development

A study focusing on similar morpholine-based compounds demonstrated their effectiveness in enhancing gastrointestinal motility through selective activation of serotonin receptors. This research supports the hypothesis that this compound could serve as a lead compound in developing new gastroprokinetic agents .

Case Study 2: Antiviral Research

Another investigation into benzamide derivatives revealed their potential as inhibitors of viral entry mechanisms in filoviruses. The study highlighted the structure-activity relationship (SAR) that could guide modifications to enhance antiviral efficacy .

Mechanism of Action

The mechanism of action of N-methyl-4-(morpholin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structurally related benzamide derivatives and their distinguishing features:

| Compound Name | Structural Features | Biological Activity/Unique Properties | References |

|---|---|---|---|

| N-Methyl-4-(morpholin-4-yl)benzamide | Benzamide core, methylated amide nitrogen, para-morpholine | Hypothesized neuroprotective or enzyme-modulating effects | |

| 4-Amino-N-(morpholin-4-yl)benzamide | Amino group at benzamide para position, morpholine | Neuroprotective effects distinct from piperidine analogues | |

| N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide | Thiazole ring, morpholinyl-acetamide side chain | Antibacterial, acetylcholinesterase (AChE) inhibition | |

| 2-Chloro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide | Pyridazine ring, chloro substituent, morpholine | Anticancer activity via apoptosis induction | |

| N-[(5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide | Oxadiazole ring, sulfanyl-morpholine side chain | Potential anti-inflammatory or anticancer properties | |

| 4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide | Thiazine-dione ring, ethyl-morpholine chain | Enhanced solubility, protease inhibition potential |

Physicochemical and Pharmacokinetic Properties

- Solubility : Morpholine-containing compounds generally exhibit moderate water solubility due to the polar oxygen and nitrogen atoms, as seen in 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)-N-[2-(morpholin-4-yl)ethyl]benzamide .

- Hydrogen Bonding : Crystal structures (e.g., N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide) reveal that morpholine participates in N—H⋯O interactions, stabilizing molecular conformations and enhancing receptor binding .

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-methyl-4-(morpholin-4-yl)benzamide?

The compound is typically synthesized via coupling reactions between a carboxylic acid derivative and an amine. For example, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate the carboxyl group, facilitating amide bond formation with morpholine-containing amines . Reaction conditions (e.g., ice-cold alkaline solutions, ethanol recrystallization) and stoichiometric ratios are critical for yield optimization. Purification often involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

Key techniques include:

- IR spectroscopy : To confirm the presence of amide C=O stretching (~1650–1680 cm⁻¹) and N–H bonds (~3300 cm⁻¹).

- ¹H/¹³C NMR : To verify methyl group integration (δ ~2.8–3.2 ppm for N–CH₃), morpholine ring protons (δ ~3.5–3.7 ppm), and aromatic protons (δ ~6.8–7.8 ppm).

- Elemental analysis : To validate molecular composition (C, H, N, O).

- Mass spectrometry (ESI-MS) : For molecular ion ([M+H]⁺) confirmation .

Q. How is crystallographic data for this compound analyzed?

Single-crystal X-ray diffraction (SC-XRD) is used, with refinement software like SHELXL or WinGX to resolve atomic positions and thermal parameters. For disordered structures (e.g., benzamide rings), occupancy ratios are refined, and hydrogen bonding networks (e.g., N–H⋯O interactions) are mapped to explain packing motifs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility.

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during amine coupling.

- Catalyst selection : Base catalysts (e.g., triethylamine) neutralize HCl byproducts in Schotten-Baumann reactions.

- Real-time monitoring : TLC or HPLC tracks reaction progress to determine endpoint .

Q. What strategies address discrepancies in reported biological activities of morpholine-containing benzamides?

Contradictions in bioactivity data (e.g., antimicrobial vs. anticancer) arise from variations in:

- Assay conditions : pH, temperature, and cell line specificity (e.g., cancer vs. bacterial models).

- Structural modifications : Substituents on the benzamide or morpholine ring alter binding affinities.

- SAR studies : Comparative analysis of analogs identifies critical functional groups (e.g., sulfonyl or methyl groups) for target interaction .

Q. How is fluorescence behavior of this compound characterized for bioimaging applications?

Spectrofluorometric studies assess:

- Solvent effects : Polarity and hydrogen bonding capacity (e.g., ethanol vs. DMSO) influence emission intensity.

- pH dependence : Protonation/deprotonation of morpholine (pKa ~6.5) modulates fluorescence; optimal intensity is often observed at pH 5–7.

- Temperature stability : Thermal quenching studies determine operational limits (e.g., 25°C for stability) .

Q. What computational tools are used to predict the binding modes of this compound with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes or receptors. Key parameters include:

- Ligand flexibility : Morpholine’s conformational freedom affects binding pocket compatibility.

- Electrostatic complementarity : Partial charges on amide and morpholine groups guide target recognition. Validation via in vitro assays (e.g., IC₅₀ determination) confirms computational predictions .

Methodological Notes

- Crystallographic Disorder : For compounds with disordered rings (e.g., benzamide), refine occupancy ratios (e.g., 0.5:0.5) and apply restraints to anisotropic displacement parameters .

- Data Reproducibility : Report reaction conditions (solvent purity, catalyst grade) and analytical instrument parameters (NMR frequency, HPLC column type) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.